molecular formula C14H13IO4 B3740548 3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate

3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B3740548
M. Wt: 372.15 g/mol
InChI Key: ZRELADCMDNXZAW-UHFFFAOYSA-N
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Description

3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This specific compound is notable for its unique structural features, including an ethyl group at the 3-position, an iodine atom at the 8-position, a methyl group at the 4-position, and an acetate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves multiple steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Ethylation: The ethyl group at the 3-position is introduced via an alkylation reaction, often using ethyl iodide and a strong base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 7-position using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 8-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the ethyl and methyl groups.

    Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetate ester.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Reduction Products: Reduction can produce alcohols or alkanes.

    Hydrolysis Products: Hydrolysis yields the corresponding alcohol and acetic acid.

Scientific Research Applications

3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but with a benzenesulfonate group instead of an acetate group.

    7-ethoxy-4-methylcoumarin: Similar core structure with an ethoxy group at the 7-position.

    3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure with a hexyl group at the 3-position instead of an ethyl group.

Uniqueness

3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the acetate ester provides a site for hydrolysis and further functionalization.

Properties

IUPAC Name

(3-ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO4/c1-4-9-7(2)10-5-6-11(18-8(3)16)12(15)13(10)19-14(9)17/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRELADCMDNXZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OC(=O)C)I)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate
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3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate
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3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate
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3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate
Reactant of Route 6
3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate

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